molecular formula C21H21N5O2S2 B2658133 N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-22-0

N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2658133
CAS No.: 847400-22-0
M. Wt: 439.55
InChI Key: ZNLHHLVBUCWQIU-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((4-Methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzo[d]thiazol-2-one moiety and an acetamide-thioether linkage. The compound’s structural complexity—integrating a thioether bridge, a methyl-substituted triazole, and a benzothiazolone group—distinguishes it from simpler analogues. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, spectral properties, and bioactivity trends.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-13-7-6-8-15(14(13)2)22-19(27)12-29-20-24-23-18(25(20)3)11-26-16-9-4-5-10-17(16)30-21(26)28/h4-10H,11-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHHLVBUCWQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines elements from benzothiazole and triazole derivatives, which are known for their therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O2S2, and it has a molecular weight of 439.55 g/mol. The compound's structure includes a dimethylphenyl group, a thioacetamide moiety, and a triazole ring substituted with an oxobenzo[d]thiazole group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have demonstrated that similar thiazole derivatives possess antibacterial and antifungal properties. For example, thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .
  • Anti-inflammatory Effects :
    • Compounds with similar structural features have shown promising anti-inflammatory activities. For instance, thiazole derivatives have been reported to reduce inflammation in various models .
  • Anticancer Potential :
    • The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies revealed that benzothiazole derivatives can inhibit the proliferation of cancer cells and induce apoptosis .

Antimicrobial Studies

A recent study highlighted the effectiveness of related thiazole compounds against Gram-positive bacteria and drug-resistant fungi. Compounds demonstrated MIC values indicating potent antimicrobial action, particularly against resistant strains .

CompoundTarget PathogenMIC (µg/mL)
3hMRSA0.5
3jVRE0.25
7C. auris1.0

Anti-inflammatory Studies

In experiments assessing anti-inflammatory properties, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures .

CompoundCytokine Inhibition (%)
4d27.2
5e30.5

Anticancer Activity

The anticancer effects were assessed using various cancer cell lines (e.g., A431, A549). The results indicated that certain derivatives led to significant reductions in cell viability and promoted apoptosis at micromolar concentrations .

CompoundCell LineIC50 (µM)
B7A4311
B7A5492

Case Studies

Several case studies have documented the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that specific substitutions on the thiazole ring enhanced antimicrobial potency significantly.
  • Anti-inflammatory Mechanisms : Research focused on the modulation of NF-kB signaling pathways by thiazole derivatives indicated their potential as anti-inflammatory agents.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies indicate significant effectiveness against Gram-positive bacteria and drug-resistant fungi.

Antimicrobial Studies

A recent study highlighted the effectiveness of related thiazole compounds against resistant strains:

CompoundTarget PathogenMIC (µg/mL)
3hMRSA0.5
3jVRE0.25
7C. auris1.0

Anti-inflammatory Effects
In vitro studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Anti-inflammatory Studies

The following table summarizes the inhibition percentages of specific cytokines:

CompoundCytokine Inhibition (%)
4d27.2
5e30.5

Anticancer Potential
The anticancer effects were assessed using various cancer cell lines (e.g., A431, A549). The results indicated that certain derivatives led to significant reductions in cell viability and promoted apoptosis at micromolar concentrations.

Anticancer Activity

The following table presents the IC50 values for different cell lines:

CompoundCell LineIC50 (µM)
B7A4311
B7A5492

Case Studies

Several case studies have documented the biological activity of compounds structurally related to N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:

  • Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that specific substitutions on the thiazole ring enhanced antimicrobial potency significantly.
  • Anti-inflammatory Mechanisms : Research focused on the modulation of NF-kB signaling pathways by thiazole derivatives indicated their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Compound ID/Ref. R<sup>1</sup> (Position 4) R<sup>2</sup> (Position 5) Thioether/Acetamide Substituent
Target Compound Methyl (2-Oxobenzo[d]thiazol-3-yl)methyl N-(2,3-Dimethylphenyl)acetamide
Compound [7–9] 2,4-Difluorophenyl 4-(4-X-Phenylsulfonyl)phenyl Thione tautomer (no acetamide)
Sodium salt Phenyl (5-Phenylamino-1,3,4-thiadiazol-2-yl) Sodium 2-thioacetate
561295-12-3 Ethyl Thiophen-2-yl N-(4-Fluorophenyl)acetamide
538337-07-4 Allyl 4-tert-Butylphenyl N-(2,3-Dimethylphenyl)acetamide

Key Observations :

  • Substituent Diversity : The benzo[d]thiazol-2-one group in the target compound is unique compared to phenylsulfonyl (), thiadiazole (), or thiophene () substituents in analogues. This moiety may enhance π-π stacking interactions in biological targets.

Spectral Characteristics

Spectral data for triazole derivatives provide insights into tautomerism and functional group confirmation:

  • IR Spectroscopy :
    • The target compound’s IR spectrum would show νC=O (~1680 cm⁻¹) from the acetamide and benzo[d]thiazol-2-one groups, absent in triazole-thiones (e.g., [7–9] ).
    • νC=S (~1250 cm⁻¹) confirms the thioether linkage, consistent with S-alkylated products in .
  • <sup>1</sup>H-NMR :
    • Methyl groups (δ 2.1–2.5 ppm) and aromatic protons from the 2,3-dimethylphenyl and benzothiazolone moieties (δ 7.0–8.0 ppm) would dominate.
    • Absence of S-H protons (~δ 3–4 ppm) confirms thioether formation, as seen in .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

A common approach involves multi-step heterocyclic condensation. For example, triazole-thioether intermediates can be synthesized by refluxing 5-substituted-1,3,4-oxadiazole-2-thiol derivatives with alkyl halides in dry acetone under anhydrous conditions, followed by coupling with benzo[d]thiazol-3(2H)-one derivatives. Potassium carbonate is often used as a base to deprotonate thiol groups and promote nucleophilic substitution .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard methods include:

  • 1H/13C NMR : To confirm substituent positions and backbone connectivity.
  • IR spectroscopy : To identify functional groups (e.g., C=O, N-H stretches).
  • Elemental analysis : To verify purity and molecular formula. Challenges arise from overlapping signals in complex aromatic systems; deuterated DMSO or CDCl3 is typically used for NMR solubility .

Q. What safety precautions are necessary when handling this compound?

Follow general acetamide handling protocols:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation; work in a fume hood.
  • In case of skin contact, wash with soap and water immediately. First-aid measures for similar compounds recommend consultation with a physician if exposed .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole-thioether formation be addressed?

Regioselectivity in triazole systems is influenced by steric and electronic factors. Employing protecting groups (e.g., benzyl for thiols) or optimizing reaction temperature (e.g., 60–80°C) can direct substitution to the desired position. Computational modeling (DFT) may predict reactive sites, as demonstrated in analogous triazole-thiadiazole syntheses .

Q. What experimental design strategies optimize yield in multi-step syntheses?

Use Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example, a Central Composite Design (CCD) was applied in flow-chemistry optimizations for similar heterocycles, identifying acetone as optimal for solubility and reflux conditions (3–5 hours) for maximal yield .

Q. How can contradictory bioactivity data across studies be resolved?

Conflicting results (e.g., variable cytotoxicity) may stem from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Purity : HPLC-MS validation (>95% purity) is critical to exclude byproduct interference.
  • Structural analogs : Subtle modifications (e.g., chloro vs. methoxy substituents) significantly alter activity, necessitating SAR studies .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like EGFR or tubulin. For example, DFT calculations on analogous benzoxazole derivatives revealed charge distribution patterns correlating with antimicrobial activity .

Q. How do substituents on the benzo[d]thiazole ring influence pharmacological activity?

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving kinase inhibition.
  • Hydrophobic substituents (e.g., methyl) increase membrane permeability. A 2020 study on triazole-thiadiazole hybrids showed a 10-fold increase in IC50 against MCF-7 cells when a 4-chlorophenyl group was introduced .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns?

Dynamic effects (e.g., restricted rotation in thioether linkages) or paramagnetic impurities can cause anomalous splitting. High-resolution NMR (500 MHz+) and variable-temperature experiments help resolve ambiguities. For instance, hindered rotation in triazole-thioacetamides led to duplicated signals in 1H NMR, resolved by heating to 60°C .

Q. How to interpret discrepancies between computational predictions and experimental bioassay results?

Discrepancies often arise from:

  • Solvent effects : Simulations may use vacuum conditions, whereas assays occur in aqueous/DMSO mixtures.
  • Protein flexibility : Rigid docking ignores conformational changes in targets.
    Hybrid QM/MM methods and free-energy perturbation (FEP) calculations improve accuracy, as seen in studies on thiazole inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.